Velpatasvir

HCV NS5A inhibitor pan-genotypic antiviral genotype coverage

Velpatasvir (VEL; GS-5816) is a second-generation, pan-genotypic hepatitis C virus (HCV) non-structural protein 5A (NS5A) inhibitor. It is the NS5A-targeting component of the FDA-approved fixed-dose combination regimens Epclusa® (sofosbuvir/velpatasvir) and Vosevi® (sofosbuvir/velpatasvir/voxilaprevir).

Molecular Formula C49H54N8O8
Molecular Weight 883.0 g/mol
CAS No. 1377049-84-7
Cat. No. B611656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelpatasvir
CAS1377049-84-7
SynonymsGS5816;  GS-5816;  GS 5816;  Velpatasvir
Molecular FormulaC49H54N8O8
Molecular Weight883.0 g/mol
Structural Identifiers
SMILESCC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC
InChIInChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1
InChIKeyFHCUMDQMBHQXKK-CDIODLITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Velpatasvir (CAS 1377049-84-7) Procurement Guide: Pan-Genotypic HCV NS5A Inhibitor for Research and Reference Standard Use


Velpatasvir (VEL; GS-5816) is a second-generation, pan-genotypic hepatitis C virus (HCV) non-structural protein 5A (NS5A) inhibitor [1]. It is the NS5A-targeting component of the FDA-approved fixed-dose combination regimens Epclusa® (sofosbuvir/velpatasvir) and Vosevi® (sofosbuvir/velpatasvir/voxilaprevir). In replicon assays, velpatasvir inhibits HCV RNA replication across genotypes 1a, 1b, 2a, 2b, 3a, 4a, 4d, 5a, 6a, and 6e with median EC50 values spanning 0.002–0.130 nM (2–130 pM) [2]. Unlike first-generation NS5A inhibitors, velpatasvir was engineered to maintain uniform high potency against all major and several minor HCV genotypes, including those harboring common resistance-associated substitutions (RASs) that abrogate activity of earlier agents [1].

Why First-Generation NS5A Inhibitors Cannot Substitute for Velpatasvir in Pan-Genotypic Research Applications


Substituting velpatasvir with a first-generation NS5A inhibitor such as ledipasvir or daclatasvir—or even certain second-generation agents such as elbasvir—will introduce genotype-dependent potency gaps that compromise experimental reproducibility in pan-genotypic studies. Gottwein et al. (2018) directly compared seven clinically relevant NS5A inhibitors in a uniform HCV recombinant system expressing genotype 1–7 NS5A proteins and found that only velpatasvir and pibrentasvir exhibited uniform high activity across all genotypes tested [1]. First-generation agents daclatasvir, ledipasvir, and ombitasvir displayed marked potency losses against genotypes 2, 3, 6, and 7 [1]. Furthermore, velpatasvir retains activity against the majority of single RAS-containing replicons (63% with <2.5-fold EC50 shift) that confer high-level resistance to daclatasvir and ledipasvir [2]. For procurement decisions, this means that selecting a non-pan-genotypic NS5A inhibitor restricts the research utility to a subset of HCV genotypes and precludes meaningful resistance profiling studies.

Velpatasvir Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Pan-Genotypic Uniformity: Only Velpatasvir and Pibrentasvir Cover Genotypes 1–7 Without Potency Gaps

In the only published direct head-to-head comparison of all seven clinically relevant NS5A inhibitors in a single experimental system, Gottwein et al. (2018) measured efficacy against HCV recombinants expressing genotype 1–7 NS5A proteins. Only velpatasvir and pibrentasvir demonstrated uniform high activity against all genotypes tested. In contrast, daclatasvir, ledipasvir, ombitasvir, elbasvir, and ruzasvir each showed significant genotype-dependent activity losses—particularly against genotypes 2, 3, 6, and 7 [1]. This uniform pan-genotypic coverage is not achievable with any first-generation NS5A inhibitor and represents a binary selection criterion for research programs requiring genotype-agnostic NS5A inhibition.

HCV NS5A inhibitor pan-genotypic antiviral genotype coverage

Genotype 3 Replicon Potency: Velpatasvir vs. Daclatasvir vs. Pibrentasvir in GT3a and GT3b

In a published replicon panel study (Krishnan et al., 2018), velpatasvir, daclatasvir, and pibrentasvir were tested side-by-side against wild-type GT3a and GT3b chimeric replicons. For wild-type GT3a, velpatasvir (EC50 4.4 ± 0.89 pM) was 5.3-fold more potent than daclatasvir (EC50 23.3 ± 7.9 pM) but 6.8-fold less potent than pibrentasvir (0.65 ± 0.16 pM). Against the inherently resistant GT3b subtype, velpatasvir (EC50 200,567 ± 41,464 pM) was 6.3-fold more potent than daclatasvir (EC50 1,267,333 ± 74,097 pM) but substantially less potent than pibrentasvir (15.6 ± 1.5 pM) [1]. These data establish a clear potency hierarchy for GT3: pibrentasvir > velpatasvir >> daclatasvir, and demonstrate that the choice of NS5A inhibitor is critical for GT3-focused research, with velpatasvir occupying an intermediate position superior to first-generation agents.

HCV genotype 3 replicon assay NS5A inhibitor potency

Resistance Barrier: Velpatasvir Retains Activity Against First-Generation NS5A RASs

Dvory-Sobol et al. (2019) systematically evaluated velpatasvir susceptibility across 358 HCV replicons from genotypes 1–6 containing one or more NS5A RASs. The majority (63%) of genotype 1a and 1b single RAS-containing replicons retained susceptibility to velpatasvir, defined as <2.5-fold change in EC50 relative to wild-type [1]. In contrast, many of these same RASs confer high-level resistance to first-generation NS5A inhibitors. For example, the Y93H substitution—one of the most clinically prevalent NS5A RASs—produces a 609-fold change in velpatasvir EC50 in GT1a, compared with 1,400–5,432-fold for daclatasvir and 1,677–3,309-fold for ledipasvir in the same genotype [2]. Thus, velpatasvir provides a 2.3–8.9-fold lower fold-change penalty for the common Y93H RAS compared with first-generation agents. Overall, velpatasvir maintained activity against most common RASs known to confer resistance to first-generation NS5A inhibitors [1].

HCV drug resistance NS5A RAS resistance barrier

Activity Against Unusual HCV Subtypes: Velpatasvir Efficacy Where First-Generation Agents Fail

Nguyen et al. (2020) tested the efficacy of five NS5A inhibitors (daclatasvir, elbasvir, ledipasvir, pibrentasvir, and velpatasvir) against unusual HCV subtypes 1l, 3b, 3g, 4r, 6u, and 6v using the SGR-JFH1 replicon backbone. Daclatasvir and ledipasvir were ineffective against subtypes 6u and 6v, with EC50 values of 239–321 nM—approximately 1,800–2,500-fold higher than velpatasvir's typical EC50 range (0.002–0.130 nM) against standard genotypes [1]. This represents a categorical loss of activity for first-generation agents against these subtypes. Subtypes 3b and 3g were only susceptible to pibrentasvir among the agents tested, demonstrating that even velpatasvir has limitations against these inherently resistant subtypes [1]. This evidence defines the outer boundaries of velpatasvir's pan-genotypic coverage and is critical for researchers working with geographically diverse HCV isolates.

unusual HCV subtypes sub-Saharan Africa HCV Southeast Asia HCV

Drug–Drug Interaction Liability: Transporter Inhibition Profile vs. Glecaprevir/Pibrentasvir and Protease-Inhibitor Regimens

Mogalian et al. (2016) characterized velpatasvir's perpetrator and victim DDI potential using a multi-probe Phase 1 crossover study. Velpatasvir was classified as a weak inhibitor of P-glycoprotein (P-gp) and organic anion transporting polypeptide (OATP), and a moderate inhibitor of breast cancer resistance protein (BCRP) [1]. Clinically, coadministration of velpatasvir 100 mg once daily with rosuvastatin 10 mg increased rosuvastatin AUC by 2.69-fold and Cmax by 2.61-fold—an interaction manageable by rosuvastatin dose capping at 10 mg daily [2]. By contrast, the glecaprevir/pibrentasvir and elbasvir/grazoprevir regimens exhibit stronger OATP1B1/3 and CYP3A4 inhibition, necessitating more extensive contraindication management [3]. Velpatasvir-containing regimens (Epclusa®) can be administered with or without food, whereas glecaprevir/pibrentasvir (Mavyret®) requires food for adequate absorption [3]. This simpler DDI and administration profile reduces confounding variables in preclinical and clinical research protocols.

drug-drug interaction transporter inhibition pharmacokinetics

Clinical Validation: ASTRAL Pooled Analysis Confirms 98% SVR12 Across Genotypes 1–6 Including Cirrhosis

The ASTRAL-1, ASTRAL-2, and ASTRAL-3 Phase 3 registrational trials evaluated sofosbuvir/velpatasvir (SOF/VEL) for 12 weeks in 1,035 patients with HCV genotypes 1–6, of whom 21% had compensated cirrhosis. The pooled SVR12 rate was 98% (n = 1,015) [1]. Among the traditionally difficult-to-treat genotype 3 population (ASTRAL-3, N = 552), SVR12 was 95% with SOF/VEL compared with 80% for SOF + ribavirin [1]. In the POLARIS-1 study of NS5A inhibitor-experienced patients, SOF/VEL/voxilaprevir (Vosevi®) achieved 96% SVR12, demonstrating velpatasvir's role even in salvage therapy after failure of other NS5A inhibitors [2]. These clinical data provide the translational validation that the in vitro pan-genotypic potency and resistance profile of velpatasvir translate into high cure rates across all genotypes and patient populations—a level of clinical evidence not available for research-grade comparator compounds tested only in vitro.

SVR12 clinical trial real-world evidence

Optimal Research and Industrial Application Scenarios for Velpatasvir (CAS 1377049-84-7) Based on Quantitative Differentiation Evidence


Pan-Genotypic HCV Replicon Screening Across Genotypes 1–6

Velpatasvir is the preferred NS5A inhibitor reference compound for high-throughput replicon screening programs that must span all six major HCV genotypes. Unlike ledipasvir (restricted to GT1, 4, 5, 6) or daclatasvir (variable potency across genotypes), velpatasvir provides uniform EC50 values in the low picomolar range (2–130 pM) across GT1a through GT6e [1]. This eliminates the need to switch reference inhibitors between genotype-specific assay runs, standardizing experimental protocols and reducing procurement complexity. For laboratories that cannot access pibrentasvir due to cost or availability constraints, velpatasvir represents the only alternative with published pan-genotypic validation in a head-to-head comparison against all seven clinically relevant NS5A inhibitors [2].

NS5A Resistance-Associated Substitution (RAS) Phenotyping Panels

Velpatasvir is the agent of choice for constructing RAS susceptibility panels that require graded resistance phenotypes. The Dvory-Sobol et al. (2019) dataset provides baseline EC50 values for 358 site-directed mutant replicons across genotypes 1–6, establishing a comprehensive reference for resistance profiling [3]. With 63% of single RAS-containing GT1a/1b replicons retaining susceptibility (<2.5-fold EC50 shift), velpatasvir produces a wider dynamic range of resistance phenotypes than pibrentasvir (which suppresses most single RASs to near-wild-type levels), enabling more informative structure-activity relationship studies. This makes velpatasvir the superior tool compound for investigating the mechanistic basis of NS5A inhibitor resistance, where complete suppression of RAS effects by pibrentasvir would mask informative phenotypic differences.

Global Health and Epidemiological Surveillance Studies Involving Non-Standard HCV Subtypes

For research programs screening clinical isolates from sub-Saharan Africa, South Asia, or Southeast Asia—where unusual subtypes including 3b, 3g, 6u, and 6v are prevalent—velpatasvir is a mandatory inclusion as a comparator compound. First-generation NS5A inhibitors daclatasvir and ledipasvir are categorically ineffective against subtypes 6u and 6v (EC50 239–321 nM) [4]. While pibrentasvir demonstrates superior potency against 3b and 3g subtypes, velpatasvir maintains meaningful activity against 6u/6v where first-generation agents completely fail. This makes velpatasvir the minimum-required NS5A inhibitor reference standard for any phenotypic resistance surveillance panel targeting geographically diverse HCV populations.

In Vivo Pharmacokinetic and Drug–Drug Interaction Studies Requiring Defined Transporter Involvement

Velpatasvir is the preferred NS5A inhibitor for preclinical DDI studies where the investigator needs a compound with well-characterized, narrow transporter inhibition liability. The Mogalian et al. (2016) multi-probe study provides quantitative data classifying velpatasvir as a weak P-gp/OATP inhibitor and moderate BCRP inhibitor, with defined clinical interaction magnitudes (e.g., rosuvastatin AUC increase of 2.69-fold) [5]. This contrasts with glecaprevir/pibrentasvir, which exhibits broader and stronger transporter inhibition, and with protease inhibitor-containing regimens that carry CYP3A4-mediated DDI liabilities [6]. The ability to administer velpatasvir without food also simplifies in vivo dosing protocols compared with glecaprevir/pibrentasvir, which requires fed-state administration for adequate bioavailability [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Velpatasvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.